molecular formula C27H23F6N3O4 B11521254 N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B11521254
M. Wt: 567.5 g/mol
InChI Key: CDJSBTOODNRWPY-UHFFFAOYSA-N
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Description

N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including piperidine, trifluoromethyl, nitro, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multi-step organic reactions. The key steps include:

    Formation of the piperidine derivative: This involves the reaction of 2-methylpiperidine with a suitable electrophile to introduce the trifluoromethyl group.

    Coupling reactions: The intermediate is then coupled with 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Reduction of the nitro group: Produces the corresponding amine derivative.

    Substitution reactions: Can yield various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Can be used in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

    Industrial Chemistry: Utilized as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C27H23F6N3O4

Molecular Weight

567.5 g/mol

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C27H23F6N3O4/c1-16-4-2-3-13-35(16)22-11-7-18(26(28,29)30)14-21(22)34-25(37)17-5-9-20(10-6-17)40-24-12-8-19(27(31,32)33)15-23(24)36(38)39/h5-12,14-16H,2-4,13H2,1H3,(H,34,37)

InChI Key

CDJSBTOODNRWPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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